molecular formula C19H19N5O2S3 B2450528 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 877653-91-3

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2450528
CAS No.: 877653-91-3
M. Wt: 445.57
InChI Key: IVPQOBBARQHVFS-UHFFFAOYSA-N
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Description

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H19N5O2S3 and its molecular weight is 445.57. The purity is usually 95%.
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Properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S3/c1-10-6-11(2)8-13(7-10)24-17(26)16-14(4-5-27-16)20-19(24)28-9-15(25)21-18-23-22-12(3)29-18/h6-8H,4-5,9H2,1-3H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPQOBBARQHVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=NN=C(S4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that integrates various pharmacophores known for their biological activities. This article explores its biological activity based on recent studies and findings.

Structural Overview

This compound features a thieno[3,2-d]pyrimidine core linked to a thiadiazole moiety and an acetamide group. The structural diversity provided by these components suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazolopyrimidine compounds exhibit significant antimicrobial properties. For instance:

  • Synthesis and Screening : A study synthesized novel thiadiazolopyrimidine derivatives and tested their antimicrobial activity against both gram-positive (Staphylococcus aureus and Bacillus cereus) and gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). The results indicated that specific derivatives showed promising efficacy against these strains .
Bacterial StrainActivity Level
Staphylococcus aureusModerate
Bacillus cereusModerate
Escherichia coliHigh
Pseudomonas aeruginosaHigh

Cytotoxicity Studies

Cytotoxicity assays have been pivotal in evaluating the anticancer potential of this compound. The MTT assay was employed to assess the viability of various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), PC3 (prostate cancer), HepG2 (liver cancer), and Hep-2 (laryngeal cancer).

The IC50 values for selected derivatives were as follows:

CompoundCell LineIC50 (µM)
Derivative 16aMCF-75.69
Derivative 17bMCF-78.84
Derivative 8bHepG221.62
Derivative 9aPC338.36

These results indicate a strong correlation between the compound's structure and its cytotoxic efficacy against cancer cells .

The proposed mechanisms of action for compounds with similar structures include:

  • Inhibition of Enzymatic Pathways : Thiadiazole derivatives have been shown to inhibit various enzymes involved in cancer proliferation.
  • Induction of Apoptosis : Certain structural features promote apoptosis in cancer cells by activating intrinsic pathways.

In silico studies have supported these findings by modeling interactions at the molecular level, revealing potential binding sites on target proteins .

Q & A

Q. What are the key synthetic steps and characterization techniques for this compound?

The synthesis involves a multi-step process:

  • Core formation : Construct the thieno[3,2-d]pyrimidine core via cyclization of substituted thiophene and pyrimidine precursors.
  • Thioether linkage : Introduce the thiol group via nucleophilic substitution under reflux (80–100°C) in DMF.
  • Acetamide coupling : React with 5-methyl-1,3,4-thiadiazol-2-amine using triethylamine as a base. Characterization employs 1H/13C NMR to confirm substituent positions, IR spectroscopy (C=O stretch at ~1700 cm⁻¹), and mass spectrometry for molecular ion verification. Purity is assessed via TLC (silica gel, ethyl acetate/hexane) and HPLC (>95% purity) .

Q. Which spectroscopic methods are critical for confirming structure and purity?

  • NMR : 1H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm); 13C NMR confirms carbonyl carbons (~170 ppm).
  • IR : Detects key functional groups (e.g., C=O, S-H).
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 495).
  • TLC/HPLC : Monitors reaction progress and quantifies purity .

Q. What in vitro assays are recommended for initial biological activity evaluation?

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., IC50 in HepG2 or MCF-7).
  • Enzyme inhibition : Fluorometric assays for kinases (e.g., EGFR) or proteases.
  • Antimicrobial testing : Broth microdilution (MIC against S. aureus or E. coli). Normalize data to controls (e.g., DMSO) and validate with reference drugs (e.g., cisplatin) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Use Design of Experiments (DoE) to test variables:

  • Temperature : 80°C improves cyclization efficiency by 15–20%.
  • Solvent : DMF enhances solubility of intermediates compared to THF.
  • Catalyst : Triethylamine vs. DBU for acetamide coupling (yields 75% vs. 82%). Purification : Gradient column chromatography (ethyl acetate/hexane 1:3 to 1:1) removes unreacted precursors .

Q. What strategies resolve contradictions in reported biological activity data?

  • Standardize assays : Use identical cell lines (e.g., HeLa) and culture conditions.
  • Re-evaluate purity : HPLC-MS to confirm >98% purity.
  • Dose-response curves : Compare EC50/IC50 values across studies.
  • Comparative SAR : Test structural analogs (e.g., 5-ethyl vs. 5-methyl thiadiazole) to isolate activity-determining groups .

Q. How do computational methods enhance mechanistic understanding?

  • Molecular docking (AutoDock Vina): Predicts binding to COX-2 (ΔG = −9.2 kcal/mol) via hydrogen bonds with Arg120 and hydrophobic contacts.
  • MD simulations : Assess protein-ligand stability over 100 ns (RMSD < 2 Å).
  • DFT calculations : Optimize geometry (B3LYP/6-31G*) and correlate HOMO-LUMO gaps with reactivity .

Q. What methodologies guide the design of derivatives with improved profiles?

  • SAR-driven modifications :
ModificationBiological Impact
3,5-dimethylphenyl → 3-CF3Enhanced lipophilicity (logP +0.5)
Thiadiazole methyl → ethylImproved IC50 (10 μM → 6 μM)
  • Parallel synthesis : Generate 50+ analogs via combinatorial chemistry.
  • ADMET prediction : SwissADME filters compounds with poor bioavailability (e.g., >5 violations of Lipinski’s rules) .

Q. How are structural impurities identified and resolved during synthesis?

  • Common impurities : Unreacted thienopyrimidine precursors (TLC Rf = 0.3) or by-products from over-oxidation.
  • Removal strategies :
  • Silica gel chromatography (ethyl acetate gradient).
  • Recrystallization in ethanol/water (yield: 70% pure product).
  • LC-MS tracking of persistent impurities (e.g., m/z 450 side-product) .

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